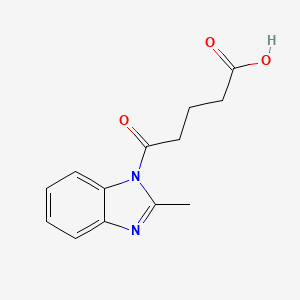

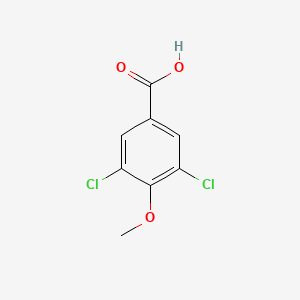

5-(2-Methyl-benzoimidazol-1-yl)-5-oxo-pentanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 5-(2-Methyl-benzoimidazol-1-yl)-5-oxo-pentanoic acid is a derivative of benzoimidazole, which is a heterocyclic aromatic organic compound. This compound is not directly mentioned in the provided papers, but its structure suggests that it is related to the class of compounds discussed in the research. Benzoimidazole derivatives are known for their biological activity and potential therapeutic applications.

Synthesis Analysis

The synthesis of related compounds involves the reaction of imidazole derivatives with other organic acids or esters. In the first paper, the synthesis of 2-amino-5-azolylpentanoic acids is described, where 2-(Boc-amino)-5-bromopentanoic acid t-butyl ester is treated with imidazoles under basic conditions, followed by acidolytic deprotection to yield the desired products . Although the exact synthesis of 5-(2-Methyl-benzoimidazol-1-yl)-5-oxo-pentanoic acid is not detailed, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

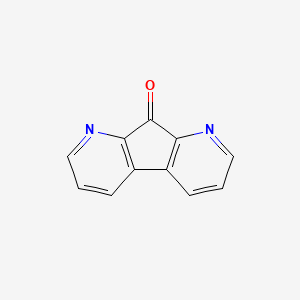

The molecular structure of benzoimidazole derivatives is characterized by the presence of an imidazole ring fused to a benzene ring. The substitution of the imidazole ring with a methyl group and the pentanoic acid moiety suggests that the compound would have distinct chemical behavior compared to its unsubstituted analogs. The structure-activity relationships discussed in the first paper indicate that the identity and substitution of the azoles are crucial for the biological activity of these compounds .

Chemical Reactions Analysis

The chemical reactions involving benzoimidazole derivatives typically include substitutions, deprotections, and reactions with acids or esters. The first paper mentions the alkylation of tetrazole and the introduction of a nitrile group at the 2-position of the imidazole ring . These reactions are indicative of the types of chemical transformations that benzoimidazole derivatives can undergo.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 5-(2-Methyl-benzoimidazol-1-yl)-5-oxo-pentanoic acid are not explicitly provided in the papers, we can infer that the compound would exhibit properties typical of benzoimidazole derivatives. These might include moderate solubility in organic solvents, potential for hydrogen bonding due to the presence of the oxo and carboxylic acid groups, and a certain degree of acidity due to the pentanoic acid moiety. The second paper describes the use of IR and 1HNMR spectra for elucidating the structures of related compounds, which suggests that these techniques could also be used to analyze the physical and chemical properties of 5-(2-Methyl-benzoimidazol-1-yl)-5-oxo-pentanoic acid .

科学的研究の応用

DNA Binding Properties

Benzimidazole derivatives, akin to Hoechst 33258, exhibit strong binding affinity to the minor groove of double-stranded B-DNA, specifically targeting AT-rich sequences. These compounds have been utilized as fluorescent DNA stains in cell biology for chromosome and nuclear staining, flow cytometry, and plant chromosome analysis. Their unique binding properties make them valuable tools in molecular biology and drug design, offering insights into DNA sequence recognition and binding mechanisms (Issar & Kakkar, 2013).

Liquid Crystal Research

The study of methylene-linked liquid crystal dimers, including compounds structurally related to benzimidazoles, has revealed the existence of unique nematic phases. These dimers show transitional properties leading to the formation of twist-bend nematic phases, attributed to their bent geometries. Such research contributes to our understanding of liquid crystal phases and their potential applications in display technologies (Henderson & Imrie, 2011).

Synthetic Methodologies

Benzimidazole derivatives have been synthesized using various methods, showcasing their versatility in organic synthesis. These compounds serve as key intermediates in the synthesis of benzimidazoles, quinoxalines, and benzo[diazepines, underlining their importance in medicinal chemistry and drug discovery. The development of efficient synthetic routes for these compounds is crucial for exploring their therapeutic potential (Ibrahim, 2011).

Medicinal Chemistry and Therapeutic Applications

Benzimidazole derivatives have demonstrated a wide array of pharmacological activities, including antimicrobial, antiviral, antidiabetic, anti-cancer, anti-helminthic, and anti-inflammatory properties. Their structural diversity and the ability to modify their composition have facilitated the development of new therapeutic agents with enhanced efficacy and reduced toxicity. These compounds play a significant role in drug discovery, highlighting the importance of benzimidazole derivatives in addressing various health conditions (Vasuki et al., 2021).

将来の方向性

特性

IUPAC Name |

5-(2-methylbenzimidazol-1-yl)-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c1-9-14-10-5-2-3-6-11(10)15(9)12(16)7-4-8-13(17)18/h2-3,5-6H,4,7-8H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWINMESZIVCYBC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N1C(=O)CCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50355234 |

Source

|

| Record name | 5-(2-Methyl-benzoimidazol-1-yl)-5-oxo-pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-Methyl-benzoimidazol-1-yl)-5-oxo-pentanoic acid | |

CAS RN |

402944-82-5 |

Source

|

| Record name | 5-(2-Methyl-benzoimidazol-1-yl)-5-oxo-pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-Chlorophenyl)sulfanyl]-4-(dimethylamino)-3-buten-2-one](/img/structure/B1298717.png)

![ethyl (2E)-2-cyano-3-[3-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B1298738.png)

![2-[(1-Methyl-1H-pyrazole-3-carbonyl)-amino]-benzoic acid](/img/structure/B1298741.png)

![5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1298743.png)